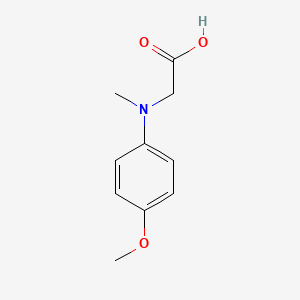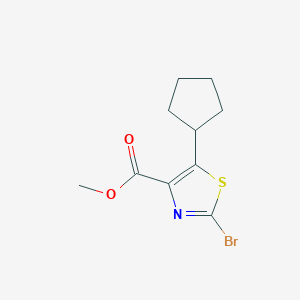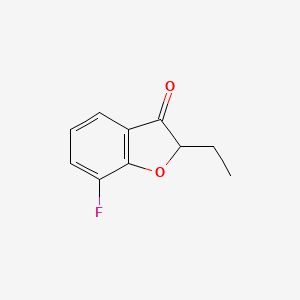![molecular formula C10H15N3 B13078300 1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine](/img/structure/B13078300.png)
1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{Bicyclo[221]heptan-2-yl}-1H-pyrazol-3-amine is a compound characterized by its unique bicyclic structure fused with a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Bicyclic Intermediate: The bicyclo[2.2.1]heptane moiety can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.
Pyrazole Ring Formation: The pyrazole ring is formed by reacting hydrazine with a 1,3-diketone or β-keto ester.
Coupling Reaction: The final step involves coupling the bicyclic intermediate with the pyrazole derivative under suitable conditions, often using a catalyst such as palladium on carbon (Pd/C) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions: 1-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, where halogenated derivatives can be synthesized using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: NBS, halogenated solvents, room temperature.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Halogenated pyrazoles.
科学的研究の応用
1-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and resins with unique mechanical properties.
作用機序
The mechanism of action of 1-{bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure provides rigidity, which can enhance binding affinity to specific sites. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
類似化合物との比較
- 1-{Bicyclo[2.2.1]heptan-2-yl}-3-methyl-1H-pyrazol-5-amine
- 5-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine
Comparison:
- Structural Differences: The position and type of substituents on the pyrazole ring can significantly affect the compound’s properties and reactivity.
- Unique Features: 1-{Bicyclo[2.2.1]heptan-2-yl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its binding affinity and specificity in biological systems.
特性
分子式 |
C10H15N3 |
|---|---|
分子量 |
177.25 g/mol |
IUPAC名 |
1-(2-bicyclo[2.2.1]heptanyl)pyrazol-3-amine |
InChI |
InChI=1S/C10H15N3/c11-10-3-4-13(12-10)9-6-7-1-2-8(9)5-7/h3-4,7-9H,1-2,5-6H2,(H2,11,12) |
InChIキー |
WLDZRHNRYYICAN-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2N3C=CC(=N3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![iodomethane;9H-pyrido[3,4-b]indole](/img/structure/B13078223.png)
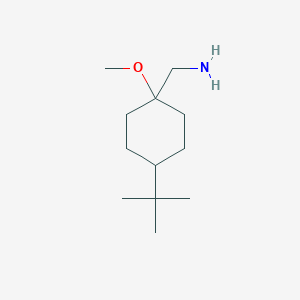
![2-Amino-1-{bicyclo[2.2.2]octan-2-yl}ethan-1-ol](/img/structure/B13078236.png)
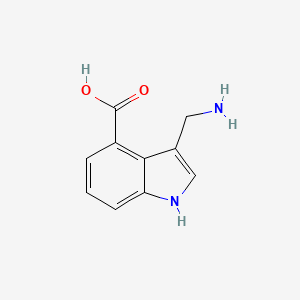
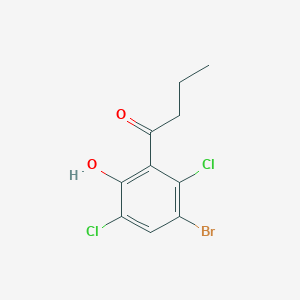

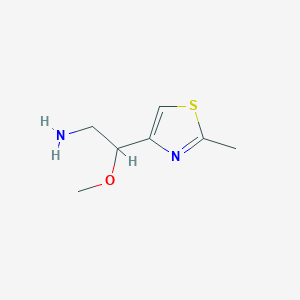
![2-[(3S)-1-methylpiperidin-3-yl]ethanol](/img/structure/B13078252.png)
![5-[(4-Amino-1H-pyrazol-1-yl)methyl]pyrrolidin-2-one](/img/structure/B13078253.png)
